1-(5-Bromopyridin-2-yl)piperazine hydrochloride
Description
1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a halogenated piperazine derivative with the molecular formula C₉H₁₂BrClN₃. It features a bromine atom at the 5-position of the pyridine ring, which is directly linked to the piperazine moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular systems . The bromopyridyl group introduces unique electronic and steric properties, influencing its reactivity, solubility, and receptor-binding affinity compared to phenyl-substituted analogs.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFURLGADYYNVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675407 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-40-8 | |
| Record name | Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution on 5-Bromo-2-chloropyridine
A common and efficient approach involves the nucleophilic aromatic substitution of 5-bromo-2-chloropyridine with piperazine or protected piperazine derivatives. The chlorine atom at the 2-position is displaced by the nucleophilic nitrogen of piperazine under basic conditions.
- Typical Conditions : Reaction is conducted in polar aprotic solvents such as 1,4-dioxane or acetonitrile.
- Base : Potassium carbonate is often used to neutralize the released HCl and drive the reaction forward.
- Temperature and Time : Heating at around 100–110 °C for 12 hours or more ensures completion.
- Workup : After reaction, the mixture is cooled, filtered, and concentrated. The crude product is purified by silica gel chromatography.
This method yields tert-butyl-protected intermediates such as 4-BOC-1-(5-bromo-2-pyridyl)piperazine, which can be deprotected to the free amine salt.
Deprotection and Hydrochloride Salt Formation
- The BOC-protected piperazine derivative is treated with trifluoroacetic acid (TFA) in dichloromethane or methyl chloride at room temperature for 2 hours to remove the protecting group.
- The resulting free base is neutralized with hydrochloric acid or converted directly to the hydrochloride salt by treatment with HCl in organic solvent.
- Extraction and drying yield the pure this compound as a white solid with high purity and yield (~99%).
Alternative Coupling Methods
Additional synthetic routes include coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings when starting from different halogenated pyridine precursors, but these are more common for substituted piperazine derivatives rather than the direct hydrochloride salt of 1-(5-bromopyridin-2-yl)piperazine.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 5-Bromo-2-chloropyridine, piperazine, K2CO3 in 1,4-dioxane or acetonitrile | 100–110 | 12 | 80–90 | Stirring under inert atmosphere recommended |
| BOC deprotection | Trifluoroacetic acid in MC or DCM | 20 (room temp) | 2 | ~99 | Followed by neutralization and extraction |
| Purification | Silica gel chromatography (PE/EtOAc 20:1) | Ambient | — | — | Removes impurities, yields pale yellow solid |
| Hydrochloride salt formation | HCl in organic solvent | Ambient | 1–2 | — | Produces stable hydrochloride salt |
Research Findings on Process Efficiency and Purity
- The substitution reaction is highly selective for the 2-position chlorine displacement, with the 5-bromo substituent intact, providing a handle for further functionalization if needed.
- Use of potassium carbonate as a base avoids harsh conditions that could cause debromination or ring degradation.
- The BOC-protection strategy improves solubility and handling during synthesis and purification steps.
- Deprotection with TFA is efficient and mild, avoiding side reactions.
- Purification by silica gel chromatography followed by recrystallization ensures high purity (>98%) as confirmed by NMR, MS, and elemental analysis.
- The hydrochloride salt form improves compound stability and solubility for downstream applications.
Analytical Characterization Supporting Preparation
- ¹H NMR : Aromatic protons of the bromopyridine ring appear between δ 6.5–8.2 ppm; piperazine protons show multiplets around δ 3.4–3.6 ppm.
- Mass Spectrometry (ESI) : Molecular ion peak at m/z consistent with C9H12BrN3 (M+H)+ at approximately 260.
- FTIR : Characteristic N-H stretches (~3300 cm⁻¹) and C-Br stretches (~650 cm⁻¹) confirm functional groups.
- Melting Point : Consistent melting range around 210–215 °C indicates purity.
- Elemental Analysis : Confirms stoichiometry within ±0.3% of theoretical values.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic substitution on 5-bromo-2-chloropyridine | 5-Bromo-2-chloropyridine, piperazine | K2CO3, 1,4-dioxane, 110 °C, 12 h | Straightforward, selective | 80–90 | >98 |
| BOC-protection and deprotection | tert-butyl piperazine-1-carboxylate, 5-bromo-2-chloropyridine | K2CO3, acetonitrile; TFA deprotection | Improved handling, high purity | ~88 | >98 |
| Hydrochloride salt formation | Free base piperazine derivative | HCl in organic solvent | Stable salt form, good solubility | — | — |
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including 1-(5-bromopyridin-2-yl)piperazine hydrochloride, exhibit significant antidepressant and anxiolytic properties. These effects are often attributed to their action on serotonin receptors. For instance, compounds with similar structures have shown to act as partial agonists at the 5-HT1A receptor, which plays a crucial role in mood regulation .
Anticancer Potential
Recent studies have demonstrated that piperazine derivatives possess anticancer properties. For example, modifications of the piperazine scaffold have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Compounds structurally related to this compound have been evaluated for their cytotoxicity against various cancer cell lines, showing promising results .
Synthesis of Novel Therapeutics
The unique structural features of this compound make it an attractive scaffold for the synthesis of novel therapeutics. Medicinal chemists are exploring various substitutions on the piperazine ring to enhance its pharmacological profiles and reduce side effects.
Research Tool in Neuropharmacology
This compound serves as a valuable research tool in neuropharmacology for studying the roles of serotonin and dopamine in psychiatric disorders. Its ability to selectively modulate receptor activity allows researchers to investigate the underlying mechanisms of drug action and disease pathology.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Substituent Variations on the Aromatic Ring
Piperazine derivatives are distinguished by substituents on their aromatic rings (phenyl or heterocyclic). Key analogs include:
Key Observations :
Pharmacological Activity
Serotonin Receptor Affinity
- Pyridyl substitution may reduce off-target effects compared to phenyl derivatives .
- m-CPP (1-(3-Chlorophenyl)piperazine HCl) : Potent 5-HT1B/1C agonist; suppresses locomotor activity in rats at 1–10 mg/kg doses. Effects reversed by 5-HT antagonists like metergoline .
- 1-(2-Methoxyphenyl)piperazine HCl : Exhibits moderate 5-HT2A antagonism; used in studies of glutamatergic transmission modulation .
Antimicrobial Activity
Key Research Findings
Receptor Selectivity
- 5-HT1A Agonists : Piperazine derivatives like 8-hydroxy-DPAT inhibit sympathetic nerve discharge (SND) in cats, while 1-(5-Bromopyridin-2-yl)piperazine’s effects remain unexplored .
- Sigma Receptors : Pyridyl piperazines (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) show affinity for sigma-1 receptors, modulating dopamine release in striatal slices .
Biological Activity
1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a bromopyridine group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets, making it a candidate for ligand design in drug development. The piperazine moiety allows for hydrogen bonding and can interact with various proteins, which is crucial in cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that halogenated piperazine compounds can be effective against both Gram-positive and Gram-negative bacteria. The antibacterial activity of this compound may be attributed to the bromine substituent, which is known to enhance bioactivity by participating in halogen bonding and increasing lipophilicity .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)piperazine | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| 4-Chlorobenzyl PHCI | <5% hemolysis | Human red blood cells |
The Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives indicate their effectiveness against common pathogens. The compound demonstrated activity with MIC values ranging from 0.0039 to 0.025 mg/mL, particularly effective against Staphylococcus aureus and E. coli .
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through hemolytic assays, showing low hemolytic rates even at high concentrations. This suggests that the compound selectively targets bacterial cells while exhibiting minimal toxicity to mammalian cells, which is a desirable trait for therapeutic agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Protein Binding : The piperazine ring can act as a hydrogen bond donor and acceptor, facilitating interactions with various proteins involved in bacterial metabolism.
- Halogen Bonding : The bromine atom may enhance binding affinity to specific biological targets through halogen bonding, which can stabilize the interaction between the compound and its target proteins.
Case Studies
Several studies have investigated the biological potential of piperazine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. React 5-bromo-2-chloropyridine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. After neutralization, treat the intermediate with HCl to obtain the hydrochloride salt. Purification is typically achieved via recrystallization using ethanol or methanol. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the piperazine ring integration (4 protons as a multiplet at δ ~2.8–3.5 ppm) and bromopyridine aromatic protons (distinct coupling patterns).
- FTIR : Identify N-H stretches (3200–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C9H12BrN3Cl).
Cross-reference with published spectra of structurally analogous piperazine derivatives .
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in a sealed container under dry, inert conditions to prevent degradation.
- Dispose of waste via approved hazardous chemical protocols, adhering to federal and institutional guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature (60–120°C), stoichiometry (1:1 to 1:1.5 piperazine:halopyridine), and catalyst (e.g., KI for SNAr reactions).
- Analytical Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to quantify by-products like unreacted starting materials or di-substituted piperazine derivatives.
- Solvent Optimization : Test aprotic solvents (DMF, DMSO) for improved solubility and reaction efficiency .
Q. How should researchers resolve contradictory data on the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 1–3 months, sampling periodically.
- Degradation Analysis : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the piperazine ring or bromine displacement).
- Comparative Studies : Cross-validate findings with structurally similar compounds (e.g., 1-(5-Nitropyridin-2-yl)piperazine hydrochloride) to isolate degradation mechanisms .
Q. What computational approaches predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridine and piperazine rings.
- Molecular Docking : Model interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina.
- Solvent Interaction Simulations : MD simulations in water or DMSO to assess solubility and aggregation behavior .
Contradiction Analysis & Theoretical Frameworks
Q. How to address discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Meta-Analysis : Review literature for variables like solvent purity, reaction time, and inert atmosphere usage.
- Replication Studies : Reproduce high-yield protocols while controlling for moisture (e.g., molecular sieves) and oxygen (argon/vacuum conditions).
- Error Analysis : Quantify losses during purification (e.g., via mass balance calculations) .
Q. What theoretical frameworks guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosterism : Replace the bromine atom with electron-withdrawing groups (e.g., -NO2) or bulky substituents to modulate receptor binding.
- Hammett Analysis : Correlate substituent effects (σ values) with biological activity or reaction rates.
- Retrosynthetic Planning : Use tools like SciFinder to identify feasible routes for introducing functional groups (e.g., -OH, -NH2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
